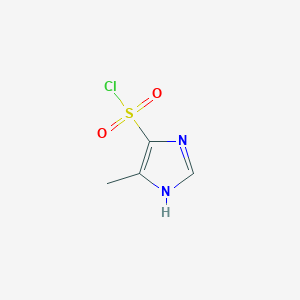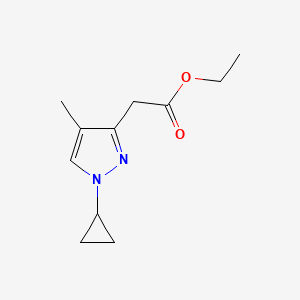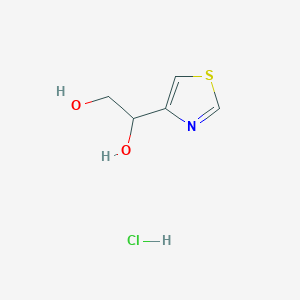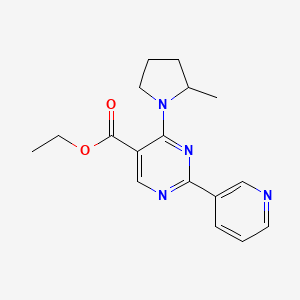
2-(1,3-dioxolan-2-yl)benzaldehyde
Vue d'ensemble
Description
2-(1,3-dioxolan-2-yl)benzaldehyde: is an organic compound with the molecular formula C10H10O3 . It is characterized by the presence of a benzaldehyde moiety attached to a 1,3-dioxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Acetalization of Benzaldehyde: One common method to prepare 2-(1,3-dioxolan-2-yl)benzaldehyde involves the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale acetalization processes with efficient water removal techniques. The use of molecular sieves or orthoesters can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(1,3-dioxolan-2-yl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzaldehyde derivatives
Applications De Recherche Scientifique
2-(1,3-dioxolan-2-yl)benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1,3-dioxolan-2-yl)benzaldehyde involves its reactivity as an aldehyde and its ability to form stable cyclic acetals. The compound can interact with various molecular targets through nucleophilic addition reactions, leading to the formation of new chemical bonds and functional groups . The pathways involved include acetalization, oxidation, and reduction reactions, which are fundamental to its chemical behavior .
Comparaison Avec Des Composés Similaires
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
Benzaldehyde: Lacks the 1,3-dioxolane ring but shares the aldehyde functional group.
Acetals and Ketals: General class of compounds with similar cyclic structures.
Uniqueness: 2-(1,3-dioxolan-2-yl)benzaldehyde is unique due to its combination of a benzaldehyde moiety with a 1,3-dioxolane ring, providing distinct reactivity and stability compared to other aldehydes and acetals .
Propriétés
IUPAC Name |
2-(1,3-dioxolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,7,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWFBJINYXHJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-3-azabicyclo[3.1.0]hex-2-ene](/img/structure/B6602225.png)


![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)
![ethyl5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate,trans](/img/structure/B6602249.png)
![N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B6602259.png)



![2-chloro-5-[(difluoromethyl)sulfanyl]pyridine](/img/structure/B6602285.png)



